1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(4-chloro-3-nitrobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H14ClFN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0676982 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallography and Hydrogen Bonding
Research on crystal structures of hydrogen-bonded co-crystals involving quinoline derivatives and chloro-nitrobenzoic acids highlights the importance of these compounds in understanding molecular interactions and hydrogen bonding. Studies such as those conducted by Gotoh and Ishida (2020) and Ishida (2021) on isomeric co-crystals of 6-methylquinoline and 4-methylquinoline with various chloro- and nitro-substituted benzoic acids demonstrate the role of hydrogen bonding in establishing crystal structures. These findings are crucial for the development of new crystalline materials with potential applications in drug formulation and materials science (Gotoh & Ishida, 2020); (Ishida, 2021).
Medicinal Chemistry
Quinoline derivatives are extensively studied for their pharmacological properties. For instance, Marsham et al. (1990) investigated quinazoline antifolate thymidylate synthase inhibitors with modifications to the benzoyl ring, demonstrating the potential of these compounds in cancer therapy (Marsham et al., 1990). Additionally, novel pyridine-ring containing compounds have been synthesized for applications in sensing, with Yu et al. (2017) showing how such compounds can detect picric acid, highlighting their utility in environmental monitoring and safety applications (Yu et al., 2017).
Material Science and Catalysis
Quinoline derivatives are also relevant in material science and catalysis. Watanabe et al. (1984) discussed the use of quinoline compounds in the ruthenium-catalyzed reduction of nitroarenes, illustrating the role of these chemicals in synthetic chemistry and the development of new catalytic processes (Watanabe et al., 1984).
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-10-2-3-11-8-13(19)5-7-15(11)20(10)17(22)12-4-6-14(18)16(9-12)21(23)24/h4-10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKAVGUGRXPKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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